molecular formula C13H11F2NO3S B263633 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B263633
M. Wt: 299.29 g/mol
InChI Key: SMVKKXQJXBCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be a competitive inhibitor of carbonic anhydrase, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying enzyme kinetics. However, one limitation of using 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide is that it may have off-target effects, meaning that it may inhibit the activity of other enzymes as well.

Future Directions

There are a number of potential future directions for research involving 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications. Additionally, further research could be done to investigate the anti-inflammatory properties of 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide and its potential use in the treatment of inflammatory diseases. Finally, 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide could be used as a starting point for the development of other sulfonamide derivatives with potential applications in scientific research.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base. This results in the formation of 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide, which can be purified through recrystallization.

Scientific Research Applications

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential use as a tool in scientific research. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, making it useful in the study of enzyme kinetics. Additionally, 2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

Product Name

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H11F2NO3S

Molecular Weight

299.29 g/mol

IUPAC Name

2,6-difluoro-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO3S/c1-19-12-8-3-2-7-11(12)16-20(17,18)13-9(14)5-4-6-10(13)15/h2-8,16H,1H3

InChI Key

SMVKKXQJXBCKGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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